1: Zhang J, Geng P, Luo X, Zhou G, Lin Y, Zhang L, Wang S, Wen C, Ma J, Ding T. Pharmacokinetic study of ACT-132577 in rat plasma by ultra performance liquid chromatography-tandem mass spectrometry. Int J Clin Exp Med. 2015 Oct 15;8(10):18420-6. PubMed PMID: 26770447; PubMed Central PMCID: PMC4694347.
2: de Kanter R, Sidharta PN, Delahaye S, Gnerre C, Segrestaa J, Buchmann S, Kohl C, Treiber A. Physiologically-Based Pharmacokinetic Modeling of Macitentan: Prediction of Drug-Drug Interactions. Clin Pharmacokinet. 2016 Mar;55(3):369-80. doi: 10.1007/s40262-015-0322-y. PubMed PMID: 26385839.
3: Cutolo M, Montagna P, Brizzolara R, Smith V, Alessandri E, Villaggio B, Sulli A, Tavilla PP, Pizzorni C, Soldano S. Effects of macitentan and its active metabolite on cultured human systemic sclerosis and control skin fibroblasts. J Rheumatol. 2015 Mar;42(3):456-63. doi: 10.3899/jrheum.141070. PubMed PMID: 25593238.
4: Bruderer S, Marjason J, Sidharta PN, Dingemanse J. Pharmacokinetics of macitentan in caucasian and Japanese subjects: the influence of ethnicity and sex. Pharmacology. 2013;91(5-6):331-8. doi: 10.1159/000351704. PubMed PMID: 23817130.
5: Atsmon J, Dingemanse J, Shaikevich D, Volokhov I, Sidharta PN. Investigation of the effects of ketoconazole on the pharmacokinetics of macitentan, a novel dual endothelin receptor antagonist, in healthy subjects. Clin Pharmacokinet. 2013 Aug;52(8):685-92. doi: 10.1007/s40262-013-0063-8. PubMed PMID: 23568224.
6: Yu L, Zhou Y, He X, Li H, Chen H, Li W. Simultaneous determination of macitentan and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Oct 1;1002:358-63. doi: 10.1016/j.jchromb.2015.07.053. PubMed PMID: 26363370.
7: Bruderer S, Hopfgartner G, Seiberling M, Wank J, Sidharta PN, Treiber A, Dingemanse J. Absorption, distribution, metabolism, and excretion of macitentan, a dual endothelin receptor antagonist, in humans. Xenobiotica. 2012 Sep;42(9):901-10. doi: 10.3109/00498254.2012.664665. PubMed PMID: 22458347.
8: Bruderer S, Aänismaa P, Homery MC, Häusler S, Landskroner K, Sidharta PN, Treiber A, Dingemanse J. Effect of cyclosporine and rifampin on the pharmacokinetics of macitentan, a tissue-targeting dual endothelin receptor antagonist. AAPS J. 2012 Mar;14(1):68-78. doi: 10.1208/s12248-011-9316-3. PubMed PMID: 22189899; PubMed Central PMCID: PMC3282010.
9: Sidharta PN, Lindegger N, Ulč I, Dingemanse J. Pharmacokinetics of the novel dual endothelin receptor antagonist macitentan in subjects with hepatic or renal impairment. J Clin Pharmacol. 2014 Mar;54(3):291-300. doi: 10.1002/jcph.193. PubMed PMID: 24122797.
10: Sidharta PN, van Giersbergen PL, Halabi A, Dingemanse J. Macitentan: entry-into-humans study with a new endothelin receptor antagonist. Eur J Clin Pharmacol. 2011 Oct;67(10):977-84. doi: 10.1007/s00228-011-1043-2. PubMed PMID: 21541781; PubMed Central PMCID: PMC3169777.
11: Kummer O, Haschke M, Hammann F, Bodmer M, Bruderer S, Regnault Y, Dingemanse J, Krähenbühl S. Comparison of the dissolution and pharmacokinetic profiles of two galenical formulations of the endothelin receptor antagonist macitentan. Eur J Pharm Sci. 2009 Nov 5;38(4):384-8. doi: 10.1016/j.ejps.2009.09.005. PubMed PMID: 19765655.
12: Sidharta PN, van Giersbergen PL, Wolzt M, Dingemanse J. Investigation of mutual pharmacokinetic interactions between macitentan, a novel endothelin receptor antagonist, and sildenafil in healthy subjects. Br J Clin Pharmacol. 2014 Nov;78(5):1035-42. doi: 10.1111/bcp.12447. PubMed PMID: 24962473; PubMed Central PMCID: PMC4243877.
13: Sidharta PN, Dietrich H, Dingemanse J. Investigation of the effect of macitentan on the pharmacokinetics and pharmacodynamics of warfarin in healthy male subjects. Clin Drug Investig. 2014 Aug;34(8):545-52. doi: 10.1007/s40261-014-0207-0. PubMed PMID: 24861134.
14: Iglarz M, Binkert C, Morrison K, Fischli W, Gatfield J, Treiber A, Weller T, Bolli MH, Boss C, Buchmann S, Capeleto B, Hess P, Qiu C, Clozel M. Pharmacology of macitentan, an orally active tissue-targeting dual endothelin receptor antagonist. J Pharmacol Exp Ther. 2008 Dec;327(3):736-45. doi: 10.1124/jpet.108.142976. PubMed PMID: 18780830.
15: Knobloch J, Yanik SD, Körber S, Stoelben E, Jungck D, Koch A. TNFα-induced airway smooth muscle cell proliferation depends on endothelin receptor signaling, GM-CSF and IL-6. Biochem Pharmacol. 2016 Sep 15;116:188-99. doi: 10.1016/j.bcp.2016.07.008. PubMed PMID: 27422754.
16: Treiber A, Äänismaa P, de Kanter R, Delahaye S, Treher M, Hess P, Sidharta P. Macitentan does not interfere with hepatic bile salt transport. J Pharmacol Exp Ther. 2014 Jul;350(1):130-43. doi: 10.1124/jpet.114.214106. PubMed PMID: 24769543.
17: Ahn LY, Kim SE, Yi S, Dingemanse J, Lim KS, Jang IJ, Yu KS. Pharmacokinetic-pharmacodynamic relationships of macitentan, a new endothelin receptor antagonist, after multiple dosing in healthy Korean subjects. Am J Cardiovasc Drugs. 2014 Oct;14(5):377-85. doi: 10.1007/s40256-014-0081-4. PubMed PMID: 24906252.
18: Sidharta PN, van Giersbergen PL, Dingemanse J. Safety, tolerability, pharmacokinetics, and pharmacodynamics of macitentan, an endothelin receptor antagonist, in an ascending multiple-dose study in healthy subjects. J Clin Pharmacol. 2013 Nov;53(11):1131-8. doi: 10.1002/jcph.152. PubMed PMID: 23900878.
19: Corallo C, Pecetti G, Iglarz M, Volpi N, Franci D, Montella A, D' Onofrio F, Nuti R, Giordano N. Macitentan slows down the dermal fibrotic process in systemic sclerosis: in vitro findings. J Biol Regul Homeost Agents. 2013 Apr-Jun;27(2):455-62. PubMed PMID: 23830395.